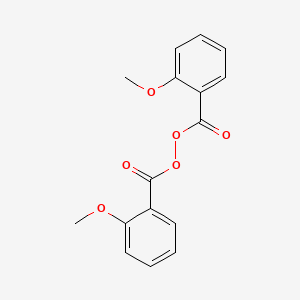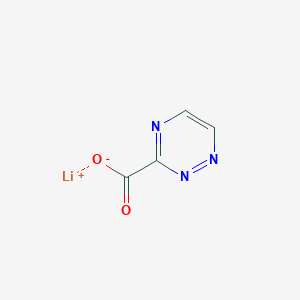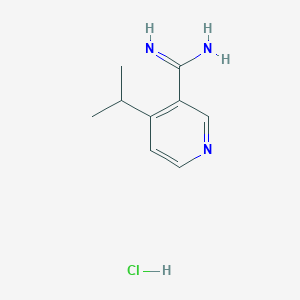![molecular formula C12H19BrO2 B15331231 Ethyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B15331231.png)
Ethyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate is a chemical compound featuring a bicyclic structure. This compound is part of the bicyclo[2.2.2]octane family, which is known for its unique three-dimensional framework. The presence of a bromomethyl group and an ethyl ester functional group makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate typically involves the bromination of a bicyclo[2.2.2]octane derivative. One common method includes the radical bromination of bicyclo[2.2.2]octane-1-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
化学反応の分析
Types of Reactions
Ethyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ester group or the bromomethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products
Nucleophilic Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
科学的研究の応用
Ethyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate largely depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation and reduction reactions, the functional groups are modified through electron transfer processes, altering the compound’s chemical properties.
類似化合物との比較
Similar Compounds
- Ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate
- Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
- Bicyclo[2.2.2]octane-1-carboxylic acid
Uniqueness
Ethyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate is unique due to the presence of both a bromomethyl group and an ethyl ester group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in synthetic chemistry and research.
特性
分子式 |
C12H19BrO2 |
|---|---|
分子量 |
275.18 g/mol |
IUPAC名 |
ethyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C12H19BrO2/c1-2-15-10(14)12-6-3-11(9-13,4-7-12)5-8-12/h2-9H2,1H3 |
InChIキー |
JELFSFJTUWCMJJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C12CCC(CC1)(CC2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



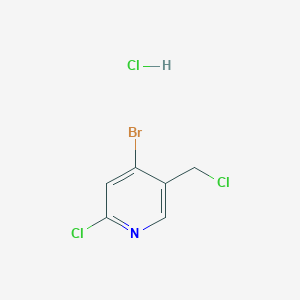
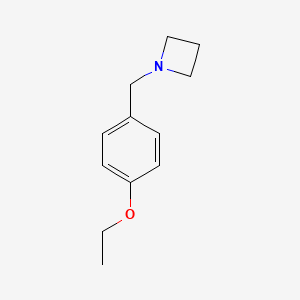
![2-Butyl-3h-imidazo[4,5-c]pyridin-4(5h)-one](/img/structure/B15331175.png)
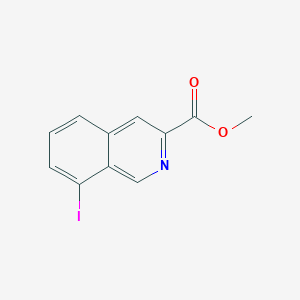

![6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15331200.png)
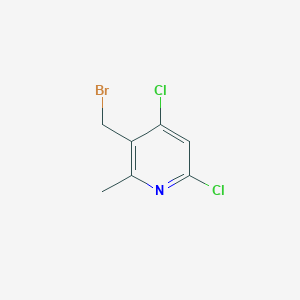
![5-[2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one](/img/structure/B15331211.png)
